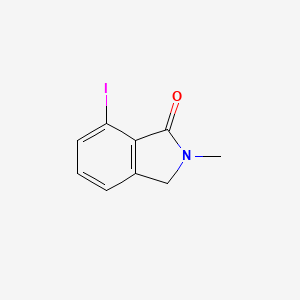

7-Iodo-2-methylisoindolin-1-one

Description

Context within Isoindolin-1-one (B1195906) Chemistry and Related Heterocyclic Scaffolds

The isoindolin-1-one scaffold is a bicyclic structure composed of a fused benzene (B151609) ring and a five-membered lactam ring. acs.org This core is present in a variety of naturally occurring compounds and has been identified as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The development of synthetic methods to access substituted isoindolinones is an active area of research. nih.govresearchgate.net General strategies often involve the cyclization of derivatives of 2-carboxybenzaldehyde (B143210) or related starting materials. acs.org The introduction of various substituents on both the aromatic ring and the nitrogen atom allows for the fine-tuning of the molecule's properties.

Significance of Iodinated Heterocycles in Modern Organic Synthesis

The presence of an iodine atom on a heterocyclic ring, as seen in 7-Iodo-2-methylisoindolin-1-one, is of particular strategic importance in organic synthesis. Aryl iodides are highly valued precursors for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations, most notably transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions, are fundamental tools for the construction of complex molecular frameworks. The carbon-iodine bond is the most reactive among the halogens in these catalytic cycles, often allowing for milder reaction conditions and broader functional group tolerance. The ability to selectively introduce an iodine atom onto a heterocyclic core provides a powerful handle for further molecular elaboration and diversification.

Chemical and Physical Properties

While detailed experimental data for this compound is not widely published in peer-reviewed journals, its fundamental properties can be inferred from supplier information and comparison to related compounds.

| Property | Value |

| CAS Number | 1379339-74-8 bldpharm.com |

| Molecular Formula | C₉HⲈINO |

| Molecular Weight | 273.07 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate (B1210297). |

Note: The physical properties such as melting point and boiling point have not been publicly reported in detail and would require experimental determination.

Synthesis and Reaction Pathways

The synthesis of this compound is not explicitly detailed in publicly available literature. However, its structure suggests a synthetic route that would likely involve the N-methylation of 7-iodoisoindolin-1-one. The latter could potentially be synthesized from 2-methyl-6-iodobenzoic acid or a related precursor through cyclization strategies common for the isoindolinone core.

One plausible general approach for the synthesis of substituted isoindolinones involves the reductive C-N coupling and intramolecular amidation of a 2-carboxybenzaldehyde derivative with an amine. acs.org In the case of this compound, this would likely start from 2-formyl-6-iodobenzoic acid and methylamine.

Structure

3D Structure

Properties

Molecular Formula |

C9H8INO |

|---|---|

Molecular Weight |

273.07 g/mol |

IUPAC Name |

7-iodo-2-methyl-3H-isoindol-1-one |

InChI |

InChI=1S/C9H8INO/c1-11-5-6-3-2-4-7(10)8(6)9(11)12/h2-4H,5H2,1H3 |

InChI Key |

HDNANCOQEWFEMQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC2=C(C1=O)C(=CC=C2)I |

Origin of Product |

United States |

Chemical Reactivity and Transformative Potential of 7 Iodo 2 Methylisoindolin 1 One

Reactivity Governed by the Iodine Substituent at the C7 Position

The iodine atom at the C7 position is the primary driver of the anticipated reactivity of this molecule, making it a prime candidate for various transformations.

Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. The presence of the iodo-substituent on the isoindolinone core suggests its utility in several such reactions.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a cornerstone of C-C bond formation. tcichemicals.comwikipedia.orgnih.gov It is widely used in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and materials science. beilstein-journals.org For 7-Iodo-2-methylisoindolin-1-one, this reaction would involve its coupling with various boronic acids or esters to introduce new aryl or alkyl substituents at the C7 position. Despite the general reliability of this reaction for aryl iodides, no specific studies detailing the conditions (e.g., palladium catalyst, ligand, base, solvent) or the resulting yields for this compound have been found.

Sonogashira Coupling Reactions

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is invaluable for the synthesis of substituted alkynes, which are important intermediates in organic synthesis. The application of the Sonogashira coupling to this compound would allow for the introduction of an alkynyl moiety at the C7 position. However, a review of the available literature did not provide any specific examples or optimized protocols for this transformation with the target molecule.

Heck and Other Cross-Coupling Methodologies

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. mdpi.comorganic-chemistry.org This reaction is a powerful tool for the construction of complex olefinic structures. For this compound, a Heck reaction would enable the introduction of a vinyl group at the C7 position. As with the other cross-coupling reactions, there is a lack of published research detailing the successful application of the Heck reaction to this specific compound.

Formation of N-Heterocyclic Carbene Precursors from Iodinated Isoindolinones

N-Heterocyclic carbenes (NHCs) have become ubiquitous ligands in organometallic chemistry and catalysis. nih.govorgchemres.orgbeilstein-journals.org Iodinated heterocycles can sometimes serve as precursors in the synthesis of NHC-metal complexes through oxidative addition. A potential synthetic route could involve the transformation of this compound into a precursor for a novel class of NHC ligands. However, there is no available research demonstrating the use of this compound for this purpose.

Reactivity of the Isoindolin-1-one (B1195906) Core and N-Methyl Substituent

The chemical behavior of this compound is dictated by the interplay of its constituent parts: the bicyclic isoindolin-1-one core, the activating N-methyl group, and the influential iodo substituent on the aromatic ring. The isoindolin-1-one framework, a benzo-fused γ-lactam, is a privileged scaffold in medicinal chemistry and natural products, largely due to its diverse reactivity. nih.gov The N-methyl group modifies the electronic properties and steric environment of the lactam, while the iodo group at the 7-position introduces a site for cross-coupling reactions and electronically influences the aromatic ring.

Electrophilic and Nucleophilic Reactivity of the Lactam Ring

The lactam ring within the isoindolin-1-one scaffold possesses both electrophilic and nucleophilic characteristics. The carbonyl carbon (C-1) is inherently electrophilic due to the polarization of the carbon-oxygen double bond. This site is susceptible to attack by various nucleophiles. The reactivity of this position can be further enhanced by the N-methyl group, which donates electron density to the nitrogen atom, potentially increasing the nucleophilicity of the lactam nitrogen under certain conditions.

Conversely, the position alpha to the carbonyl group (the C-3 methylene) can exhibit nucleophilic character after deprotonation with a suitable base. This allows for the introduction of substituents at this position. The generation of N-acyliminium ions from related 3-hydroxyisoindolin-1-ones demonstrates the high electrophilicity at the C-3 position, enabling coupling reactions with a variety of carbon nucleophiles. nih.gov While this compound itself does not possess a hydroxyl group at C-3, this reactivity highlights the potential for functionalization at this site through precursor compounds.

The presence of the electron-withdrawing iodine atom at the 7-position can subtly influence the electrophilicity of the aromatic ring and the lactam carbonyl group through inductive effects.

Ring-Opening and Rearrangement Pathways

The fused γ-lactam ring of the isoindolin-1-one core is generally stable but can undergo ring-opening under forcing conditions, such as strong acid or base hydrolysis, which would cleave the amide bond to yield the corresponding 2-(aminomethyl)benzoic acid derivative.

Rearrangement reactions of the isoindolin-1-one scaffold itself are not commonly reported under typical laboratory conditions. However, related heterocyclic systems can undergo rearrangements. For instance, some isoquinolin-4(1H)-ones can undergo acid-induced rearrangement to form 1,1-dihydro-3-aroylisoindoles. rsc.org While structurally different, this illustrates that rearrangement pathways can exist for related nitrogen-containing bicyclic systems, often proceeding through intermediate steps like hydrolysis and recyclization. rsc.org More complex, concerted intramolecular rearrangements, such as pericyclic reactions, are also a possibility in heterocyclic chemistry, though they often require specific electronic and steric setups and are distinct from rearrangements mediated by acids or bases. youtube.com

Oxidative Transformations and Radical Chemistry Involving the Scaffold

A significant aspect of the reactivity of the isoindolin-1-one scaffold is its susceptibility to oxidation, particularly at the benzylic C-3 methylene (B1212753) position. This transformation converts the isoindolin-1-one into the corresponding isoindoline-1,3-dione (a phthalimide (B116566) derivative). This oxidation is a key reaction, and various methods have been developed to achieve it efficiently.

One effective system employs a catalytic amount of copper(II) acetate (B1210297) monohydrate with tert-butyl hydroperoxide (TBHP) as the oxidant in a non-chlorinated solvent like acetonitrile. digitellinc.com This method has been shown to be selective for the benzylic carbon of the isoindolinone, affording the corresponding phthalimides in good yields. digitellinc.com

Another powerful catalytic system for this transformation utilizes iron trifluoroacetate (B77799) with tert-butyl hydroperoxide. digitellinc.com This iron-based system is notable for its efficiency in oxidizing the benzylic methylene of N-substituted isoindolinones to the corresponding imides. digitellinc.com The reaction demonstrates good substrate scope and compatibility with various protecting groups. digitellinc.com

The general scheme for this oxidative transformation is presented below:

Scheme 1: Oxidation of N-Substituted Isoindolin-1-ones

(Note: This is a general representation. R would be methyl for 2-methylisoindolin-1-one (B1605200), and the aromatic ring would be substituted with iodine at the 7-position.)

(Note: This is a general representation. R would be methyl for 2-methylisoindolin-1-one (B1605200), and the aromatic ring would be substituted with iodine at the 7-position.)

Below is a data table summarizing the findings for the oxidation of the isoindolinone scaffold based on reported research.

| Catalyst System | Oxidant | Solvent | Temperature | Reaction Time | Product | Yield Range | Reference |

| Copper(II) acetate monohydrate (catalytic) | tert-Butyl hydroperoxide (TBHP) | Acetonitrile | Room Temperature | 24-48 hours | Isoindoline-1,3-dione | 50-98% | digitellinc.com |

| Iron trifluoroacetate (catalytic) | tert-Butyl hydroperoxide (TBHP) | Not specified | Not specified | Not specified | Isoindoline-1,3-dione | Excellent conversion | digitellinc.com |

| Nickel Peroxide (NiO₂) | - | Not specified | Not specified | Not specified | Phthalimide | Favorable | digitellinc.com |

While the primary focus of radical chemistry for a molecule like this compound would typically be on reactions involving the carbon-iodine bond (e.g., radical-mediated cross-coupling reactions), the isoindolinone scaffold itself can participate in radical processes. The mechanism of the copper-catalyzed oxidation is proposed to involve radical intermediates. digitellinc.com

Spectroscopic Characterization and Structural Analysis of 7 Iodo 2 Methylisoindolin 1 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 7-Iodo-2-methylisoindolin-1-one, a complete NMR analysis would provide unambiguous assignment of all proton and carbon signals, confirming the connectivity and chemical environment of the atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the isoindolinone ring, and the methyl protons on the nitrogen atom. The substitution pattern on the aromatic ring would influence the chemical shifts and coupling patterns of the aromatic protons. Specifically, the protons on the benzene (B151609) ring would likely appear as a set of coupled multiplets. The methylene protons would likely present as a singlet, and the N-methyl protons would also appear as a singlet, typically in the upfield region of the spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) including DEPT

The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would provide information on the number and types of carbon atoms. The spectrum would be expected to show signals for the carbonyl carbon, the aromatic carbons (including the carbon bearing the iodine atom, which would be significantly influenced by the heavy atom effect), the methylene carbon, and the methyl carbon. DEPT-135 and DEPT-90 experiments would differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of the carbon signals.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are indispensable for establishing the complete molecular framework.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to assign the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, providing a clear map of C-H bonds.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

HRMS analysis of this compound would provide the high-precision mass of the molecular ion, which would confirm its elemental composition (C₉H₈INO). The characteristic isotopic pattern of iodine would be a key feature in the mass spectrum. LC-MS, which couples liquid chromatography with mass spectrometry, would be used to determine the purity of the compound and to analyze its fragmentation pattern. The fragmentation data would offer further structural confirmation by showing the loss of specific fragments, such as the iodine atom or the methyl group.

Infrared (IR) Spectroscopic Analysis of Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactam ring, typically in the region of 1680-1720 cm⁻¹. Other characteristic bands would include those for C-H stretching of the aromatic and aliphatic groups, C-N stretching, and aromatic C=C bending vibrations. The C-I stretching vibration would be expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Computational and Theoretical Investigations of 7 Iodo 2 Methylisoindolin 1 One

Density Functional Theory (DFT) Studies of Molecular Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. This method allows for the accurate calculation of molecular geometries, energies, and properties related to stability and reactivity. For a molecule such as 7-Iodo-2-methylisoindolin-1-one, DFT would be employed to predict its three-dimensional structure, including bond lengths, bond angles, and dihedral angles, with high precision.

In a typical study, the initial geometry of the molecule would be optimized to find its lowest energy conformation. Research on related isoindoline-1,3-dione derivatives has utilized the B3LYP/6-311** level of theory to perform such optimizations. nih.gov Following optimization, DFT is used to calculate key electronic properties that govern the molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter, as a smaller gap generally implies higher chemical reactivity.

Furthermore, Molecular Electrostatic Potential (MESP) maps can be generated to visualize the charge distribution across the molecule. nih.gov These maps use a color scale to indicate electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue). For this compound, one would expect to see high electron density around the carbonyl oxygen, identifying it as a likely site for electrophilic attack or hydrogen bonding. nih.gov Such analyses are crucial for predicting how the molecule will interact with biological targets or other reagents.

Table 1: Key Parameters from DFT Analysis and Their Significance (Note: This table is illustrative and based on typical DFT studies of related heterocyclic compounds. nih.govnih.gov)

| Parameter | Description | Significance for this compound |

|---|---|---|

| Optimized Geometry | The lowest-energy three-dimensional arrangement of atoms. | Predicts the most stable structure, including all bond lengths and angles. |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| MESP Map | Molecular Electrostatic Potential map. | Visualizes electron density distribution, identifying nucleophilic and electrophilic sites for potential interactions. |

Quantum Chemical Calculations for Electronic Properties and Bonding Characteristics

Quantum chemical calculations, which include DFT as a primary method, provide a deeper understanding of a molecule's electronic characteristics beyond its basic structure. These calculations can quantify properties that influence a molecule's behavior in different chemical environments. For this compound, these methods would elucidate the effects of the iodo and methyl substituents on the electronic nature of the isoindolinone core.

Building on the HOMO and LUMO energies derived from DFT, a range of global reactivity descriptors can be calculated. Studies on other heterocyclic systems, such as quinazoline (B50416) derivatives, have demonstrated the utility of these calculations. physchemres.org These descriptors provide a quantitative measure of a molecule's stability and reactivity.

Table 2: Global Reactivity Descriptors from Quantum Chemical Calculations (Note: This table is illustrative and based on standard quantum chemical calculations performed on organic molecules. nih.govphyschemres.org)

| Descriptor | Formula | Significance for this compound |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Absolute Electronegativity (χ) | χ = (IP + EA) / 2 | Measures the molecule's ability to attract electrons in a chemical bond. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Measures the molecule's resistance to a change in its electron distribution. A higher value indicates greater stability. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a higher value indicates greater reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ is chemical potential) | A global index that measures the propensity of a species to accept electrons. |

Natural Bond Orbital (NBO) analysis is another powerful quantum chemical tool that would be applied. nih.gov NBO analysis examines the interactions between filled and vacant orbitals within the molecule, providing insight into intramolecular charge transfer, hyperconjugation, and the nature of chemical bonds (e.g., ionic vs. covalent character). This would be particularly useful for understanding the C-I bond and the electronic influence of the nitrogen atom within the lactam ring.

Mechanistic Elucidation of Synthetic Transformations and Reaction Pathways via Computational Modeling

Understanding the precise mechanism by which a molecule is formed is a fundamental goal of chemistry. Computational modeling serves as a "molecular microscope," allowing chemists to explore the energetic landscape of a chemical reaction. For the synthesis of this compound, or related isoindolinones, this involves identifying the most plausible reaction pathway from reactants to products.

Numerous synthetic routes to the isoindolinone scaffold have been developed, including palladium-catalyzed C-H activation, rhodium-catalyzed annulation, and gold-catalyzed cyclizations. acs.orgnih.gov Often, a reaction mechanism is proposed based on experimental observations. Computational modeling can then be used to validate or refine this proposed mechanism. The process involves:

Identifying Intermediates and Transition States: All plausible short-lived intermediates and the high-energy transition states that connect them are proposed.

Geometry Optimization: The structures of the reactants, intermediates, transition states, and products are optimized using a suitable level of theory (e.g., DFT).

Energy Calculation: The relative energies of all species on the reaction coordinate are calculated. The energy difference between reactants and a transition state is the activation energy, which determines the reaction rate.

Pathway Mapping: By comparing the activation energies of different possible steps, the lowest-energy, and therefore most likely, reaction pathway can be determined.

For instance, a proposed mechanism for a rhodium-catalyzed synthesis of isoindolinones involved an oxidative Heck reaction followed by an intramolecular hydroamination. acs.org A computational study would calculate the energies of the rhodium--alkene complexes, the intermediates of the C-H activation and migratory insertion steps, and the transition states for each transformation to confirm the energetic feasibility of this pathway over other possibilities. While detailed computational evidence for many specific isoindolinone syntheses is still an active area of research, this approach is critical for optimizing reaction conditions and designing new, more efficient synthetic methods. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of the Isoindolinone Scaffold

The isoindolinone scaffold, while relatively rigid due to its fused-ring system, still possesses degrees of conformational freedom, particularly with respect to its substituents. Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, this would involve rotation around the N-CH₃ bond and any potential puckering of the five-membered lactam ring. A common workflow involves a systematic search for conformers, followed by geometry optimization using DFT to find the most stable structures. nih.govnih.gov

Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. While often applied to large biomolecules, MD is also invaluable for understanding smaller molecules in a solvent environment. nih.govmdpi.com An MD simulation of this compound would involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces acting on each atom at very short time intervals.

By solving the equations of motion, the simulation tracks the trajectory of every atom, revealing how the molecule moves, vibrates, and interacts with its surroundings. This can provide crucial insights into:

Structural Stability: How the molecule's conformation changes over time.

Solvent Interactions: The formation and lifetime of hydrogen bonds or other interactions with solvent molecules.

Flexibility: Identifying which parts of the molecule are rigid and which are flexible.

Studies on related γ-lactam-containing systems, such as β-lactamases, have used MD simulations extensively to understand the dynamics of the active site and the role of key structural loops and water molecules in their function. acs.orgnih.gov These simulations can reveal how the flexibility of the lactam ring system contributes to its interactions and reactivity.

Table 3: Objectives and Insights from Molecular Dynamics (MD) Simulations (Note: This table is illustrative and based on typical MD simulation studies of organic and biological molecules. nih.govmdpi.com)

| Objective | Simulation Output | Potential Insight for this compound |

|---|---|---|

| Assess Conformational Stability | Root Mean Square Deviation (RMSD) over time. | Determines if the molecule maintains a stable average structure or undergoes significant conformational changes in solution. |

| Analyze Molecular Flexibility | Root Mean Square Fluctuation (RMSF) per atom. | Identifies which parts of the molecule are most mobile (e.g., the methyl group) versus most rigid (the aromatic ring). |

| Study Solvation Shell | Radial Distribution Function (RDF). | Characterizes the structure and density of solvent molecules (e.g., water) around specific atoms, like the carbonyl oxygen or iodine. |

| Identify Intramolecular H-Bonds | Hydrogen bond analysis over time. | Although unlikely in this specific molecule, it would identify stable intramolecular hydrogen bonds in more complex derivatives. |

Emerging Research Avenues and Future Perspectives for 7 Iodo 2 Methylisoindolin 1 One

Development of Sustainable and Green Synthetic Approaches to Iodinated Isoindolinones

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial laboratories. The development of sustainable methods for the synthesis of iodinated isoindolinones is a key area of research, aiming to reduce environmental impact and improve efficiency. Current research focuses on several key strategies:

Atom Economy and Waste Reduction: Traditional multi-step syntheses often generate significant chemical waste. Modern approaches prioritize atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are a prime example of this strategy and are being explored for the synthesis of complex isoindolinone derivatives.

Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives is a cornerstone of green chemistry. Research has demonstrated the feasibility of conducting isoindolinone synthesis in water or other green solvents. For instance, catalyst-free, three-component reactions of phthalaldehydic acid, primary amines, and 1H-indole have been successfully carried out in water, offering a clean and sustainable route to certain isoindolinone derivatives. ipb.pt

Recyclable Catalysts: The use of heterogeneous or recyclable homogeneous catalysts is another important aspect of green synthesis. Platinum nanowires have been shown to be highly efficient and recyclable catalysts for the one-pot synthesis of N-substituted isoindolinones under a hydrogen atmosphere. chimia.chnumberanalytics.com This approach avoids the use of toxic reagents and allows for easy separation and reuse of the catalyst.

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. The discovery of enzymes like the flavin-dependent oxidoreductase ZinD, which is involved in the biosynthesis of the isoindolinone alkaloid zinnimidine, opens up possibilities for the biocatalytic production of isoindolinone scaffolds. nih.gov Enzymatic processes can lead to the synthesis of new isoindolinone derivatives under mild conditions. nih.gov

| Green Chemistry Approach | Description | Potential for Iodinated Isoindolinones |

| Multicomponent Reactions (MCRs) | Three or more reactants are combined in a single step, maximizing atom economy. | Could enable the direct synthesis of 7-Iodo-2-methylisoindolin-1-one from simpler, readily available iodinated precursors. |

| Aqueous Synthesis | Utilizing water as a solvent to reduce the reliance on volatile organic compounds. | Development of water-soluble catalysts and starting materials would be necessary for the synthesis of iodinated isoindolinones. |

| Recyclable Catalysts | Use of heterogeneous or easily separable homogeneous catalysts to minimize waste. | Immobilized palladium or platinum catalysts on solid supports could be employed for cross-coupling reactions to introduce the iodo-substituent. |

| Biocatalysis | Employing enzymes to catalyze reactions with high selectivity and under mild conditions. | Directed evolution of existing enzymes could potentially create biocatalysts capable of specifically producing this compound. |

Exploration of Novel Catalytic Systems and Unprecedented Reaction Conditions

The development of novel catalytic systems is paramount for accessing new chemical space and improving the efficiency of known transformations. For the synthesis of this compound and its analogues, research is focused on transition metal catalysis and the exploration of unconventional reaction conditions.

Transition Metal Catalysis:

Palladium-Catalyzed Reactions: Palladium catalysts are workhorses in modern organic synthesis, particularly for cross-coupling reactions. jocpr.com The synthesis of isoindolinones can be achieved through palladium-catalyzed C-H activation of N-methoxybenzamides, followed by intramolecular oxidative amidation. numberanalytics.com For iodinated compounds, methods involving the reaction of o-iodobenzoyl chlorides with imines, followed by intramolecular coupling, are particularly relevant. ipb.pt

Rhodium-Catalyzed C-H Activation: Rhodium complexes have emerged as powerful catalysts for C-H activation, enabling the direct functionalization of C-H bonds. acs.orgnih.govrsc.org Rhodium(III)-catalyzed intramolecular C(sp³)–H amidation of 2-methyl-N-substituted benzamides provides a route to isoindolinones. nih.govyoutube.com The application of these methods to iodinated substrates could provide a direct and efficient synthesis of this compound.

Ruthenium-Catalyzed Synthesis: Ruthenium catalysts offer alternative reactivity for isoindolinone synthesis. Merging C-H activation with the strain-release of 1,2-oxazetidines using a ruthenium catalyst presents a novel and sustainable approach to a variety of isoindolinone skeletons from readily available benzoic acids. nih.govorganic-chemistry.org

Unprecedented Reaction Conditions:

The exploration of novel reaction conditions, such as those involving metal-free catalysis or unique reagents, is expanding the toolkit for isoindolinone synthesis. One-pot methods using reagents like chlorosulfonyl isocyanate in the presence of trifluoroacetic acid have been developed for the synthesis of novel isoindolinone derivatives under mild, metal-free conditions. chimia.chazooptics.com

| Catalytic System | Key Features | Relevance to this compound |

| Palladium Catalysis | Versatile for cross-coupling and C-H activation. | Applicable for constructing the isoindolinone core with an iodo-substituent, potentially from an iodinated benzamide (B126) precursor. |

| Rhodium Catalysis | Highly effective for C-H activation/annulation reactions. | Offers a direct route to the target compound by functionalizing a C-H bond on an appropriately substituted precursor. |

| Ruthenium Catalysis | Enables novel reaction pathways, such as those involving strain-release. | Could provide alternative synthetic strategies from different starting materials. |

| Metal-Free Catalysis | Avoids the use of potentially toxic and expensive transition metals. | Offers a more sustainable and cost-effective approach to the synthesis of the target molecule. |

Integration with Flow Chemistry and Automation in Complex Synthesis

The integration of continuous flow chemistry and automated synthesis platforms is revolutionizing the way complex molecules are prepared, offering significant advantages in terms of efficiency, safety, and scalability.

Flow Chemistry:

Continuous flow synthesis involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com This technology is particularly well-suited for the synthesis of heterocyclic compounds, including isoindolinones. acs.orgnih.gov The benefits include:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, minimizing the risks associated with highly reactive or hazardous intermediates.

Improved Efficiency and Yield: The superior heat and mass transfer in microreactors can lead to faster reaction times and higher yields compared to traditional batch processes.

Scalability: Scaling up a reaction in a flow system is often as simple as running the system for a longer period or using parallel reactors, which is more straightforward than scaling up batch reactions.

The synthesis of N-fused heterocycles has been successfully demonstrated in continuous-flow systems, highlighting the potential for applying this technology to the production of this compound. rsc.org

Automation and High-Throughput Synthesis:

Automated synthesis platforms, often coupled with flow chemistry, enable the rapid preparation of large libraries of compounds for screening and optimization. nih.govresearchgate.net These systems can automatically perform multi-step syntheses, purifications, and analyses, significantly accelerating the drug discovery and materials development process. jocpr.comresearchgate.net For a molecule like this compound, which serves as a building block, automated synthesis could be used to rapidly generate a diverse range of derivatives by varying the substituents at different positions of the isoindolinone core.

Advanced Spectroscopic and In Situ Monitoring Techniques for Reaction Optimization

A deep understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic and in situ monitoring techniques provide real-time insights into chemical transformations, allowing for precise control and improvement of reaction conditions.

In Situ and Operando Spectroscopy:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques are invaluable for the structural elucidation of complex heterocyclic compounds. ipb.pt In situ NMR can be used to monitor the progress of a reaction in real-time, identifying intermediates and byproducts, and providing kinetic data.

Raman and Infrared (IR) Spectroscopy: Operando Raman and IR spectroscopy are powerful tools for studying catalytic reactions under actual process conditions. rsc.orgyoutube.com For instance, surface-enhanced Raman scattering (SERS) can be used to monitor palladium-catalyzed cross-coupling reactions, providing insights into the catalyst's behavior and the reaction mechanism. acs.orgnih.gov

X-ray Absorption Spectroscopy (XAS): Operando XAS can provide detailed information about the electronic and geometric structure of a catalyst during a reaction, helping to identify the active catalytic species. chimia.ch

These techniques, often used in combination, allow for a comprehensive understanding of the reaction landscape. By monitoring the formation of this compound and any associated byproducts in real-time, chemists can rapidly optimize reaction parameters such as temperature, pressure, catalyst loading, and reagent stoichiometry to maximize yield and purity.

| Technique | Information Gained | Application in Synthesis of this compound |

| In Situ NMR | Real-time concentration of reactants, intermediates, and products; kinetic data. | Optimization of reaction time, temperature, and stoichiometry; identification of reaction intermediates. |

| Operando Raman/IR | Vibrational information about molecules; catalyst surface information. | Monitoring the formation of the isoindolinone ring; studying catalyst-substrate interactions. |

| Operando XAS | Electronic and geometric structure of the catalyst. | Elucidating the active state of the palladium or rhodium catalyst during the C-H activation or cross-coupling step. |

Q & A

Q. What are the recommended synthetic routes for 7-Iodo-2-methylisoindolin-1-one, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Synthesis typically involves halogenation or substitution reactions on isoindolinone precursors. For example, iodination can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) . Optimization requires systematic variation of parameters (temperature, solvent, stoichiometry). Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress, and characterize products via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . Key Parameters Table :

| Parameter | Typical Range | Monitoring Method |

|---|---|---|

| Temperature | 0–80°C | Thermocouple |

| Solvent | DCM, DMF, THF | Polarity screening |

| Reaction Time | 2–24 hours | TLC/HPLC |

Q. How should researchers validate the purity and structural identity of this compound?

- Methodological Answer : Purity is assessed via melting point analysis, HPLC (>95% purity), and elemental analysis (C, H, N). Structural confirmation requires NMR (¹H, ¹³C, DEPT) to verify substituent positions and iodine integration. X-ray crystallography is recommended for unambiguous confirmation of stereochemistry, if applicable . For novel compounds, provide full spectral data in supplementary materials, adhering to journal guidelines .

Advanced Research Questions

Q. What mechanistic insights exist for iodine incorporation in this compound, and how can competing pathways be controlled?

- Methodological Answer : Electrophilic aromatic substitution (EAS) is the primary mechanism for iodine incorporation. Competing side reactions (e.g., over-iodination, ring oxidation) can arise due to excessive iodine equivalents or prolonged reaction times. Control via:

- Stoichiometric titration : Use 1.1–1.3 equivalents of iodinating agent.

- In situ quenching : Add sodium thiosulfate to terminate reactions.

Computational studies (DFT) can predict regioselectivity and transition states . Validate experimentally using isotopic labeling or kinetic isotope effects (KIE) .

Q. How can researchers resolve contradictions in reported bioactivity data for isoindolinone derivatives?

- Methodological Answer : Contradictions often stem from variability in assay conditions (e.g., cell lines, solvent systems). Address via:

- Standardized protocols : Adopt OECD guidelines for in vitro assays.

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers .

- Dose-response validation : Replicate studies with graded concentrations to confirm EC₅₀/IC₅₀ trends. Reference PubChem bioassay data (CID: [relevant ID]) for cross-validation .

Q. What computational strategies are effective for predicting the binding affinity of this compound with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures of target proteins (e.g., kinases, GPCRs). Refine poses via molecular dynamics (MD) simulations (GROMACS, AMBER). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Workflow Table :

| Step | Tool/Technique | Validation Method |

|---|---|---|

| Docking | AutoDock, Glide | RMSD < 2.0 Å |

| MD Simulation | GROMACS, NAMD | Free energy landscape |

| Experimental | SPR, ITC | Kd ≤ 10 µM |

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature : Store samples at -20°C, 4°C, and 25°C for 1–6 months.

- Humidity : Expose to 40–75% relative humidity (RH) in desiccators.

Analyze degradation products via LC-MS and quantify using calibration curves. Report degradation kinetics (Arrhenius plots) to extrapolate shelf life .

Data Analysis & Ethical Considerations

Q. What statistical methods are appropriate for analyzing dose-response relationships in isoindolinone bioactivity studies?

- Methodological Answer : Use nonlinear regression (GraphPad Prism, R) to fit sigmoidal curves (Hill equation). Report confidence intervals and p-values for EC₅₀/IC₅₀ values. For multiplex assays, apply Bonferroni correction to minimize Type I errors .

Q. How can researchers ensure compliance with ethical guidelines when publishing synthetic methodologies for halogenated isoindolinones?

- Methodological Answer : Disclose all hazardous reagents (e.g., iodine, heavy metal catalysts) and recommend waste disposal protocols per OSHA guidelines. In supplementary materials, include safety data sheets (SDS) and institutional review board (IRB) approvals if human/animal studies are involved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.